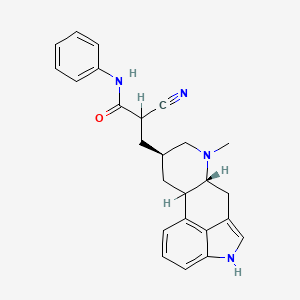
alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide: is a complex organic compound with the molecular formula C23H26N4O. It is known for its unique structure, which includes an ergoline backbone, a cyano group, and a propanamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ergoline Backbone: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Formation of the Propanamide Moiety: This is achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or nitriles
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to study enzyme activities and protein-ligand interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparaison Avec Des Composés Similaires
- alpha-Cyano-6-methyl-N-phenylergoline-8-beta-propanamide
- Vinyl Chloride
- Other Ergoline Derivatives
Comparison: Compared to other ergoline derivatives, this compound is unique due to the presence of the cyano group and the propanamide moiety. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications. Its uniqueness lies in its ability to undergo a wide range of chemical reactions and its potential therapeutic applications .
Propriétés
Numéro CAS |
74627-30-8 |
|---|---|
Formule moléculaire |
C25H26N4O |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
3-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyano-N-phenylpropanamide |
InChI |
InChI=1S/C25H26N4O/c1-29-15-16(10-17(13-26)25(30)28-19-6-3-2-4-7-19)11-21-20-8-5-9-22-24(20)18(14-27-22)12-23(21)29/h2-9,14,16-17,21,23,27H,10-12,15H2,1H3,(H,28,30)/t16-,17?,21?,23-/m1/s1 |
Clé InChI |
AYRDUEDQHCHKII-MZZQMFSYSA-N |
SMILES isomérique |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)NC5=CC=CC=C5 |
SMILES canonique |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



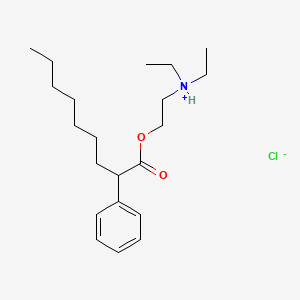
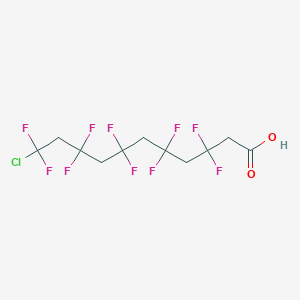
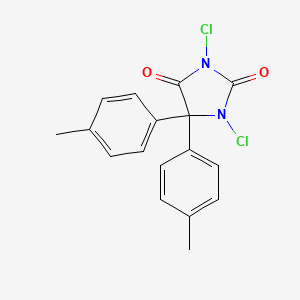
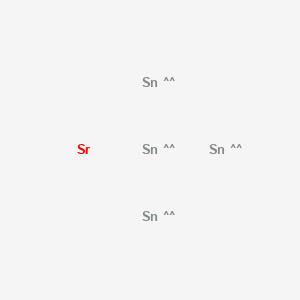
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)
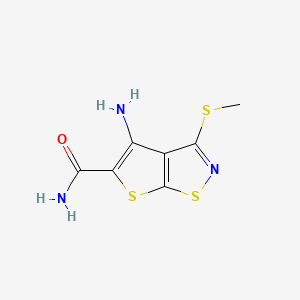
![2-[(2-Butoxyethoxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14439133.png)

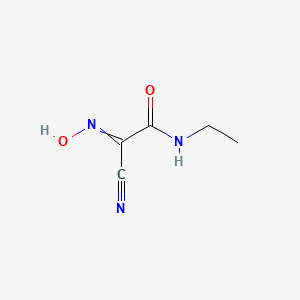

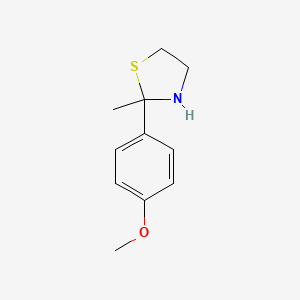
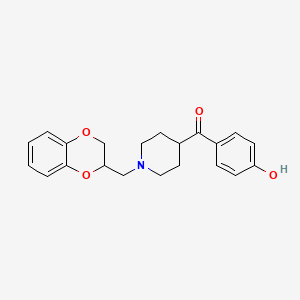
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)
